(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid (1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid
Brand Name: Vulcanchem
CAS No.: 1189694-79-8
VCID: VC0020109
InChI: InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i3+1,5+1,6+1,7+1
SMILES: C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
Molecular Formula: C₃¹³C₂H₁₀¹⁵N₂O₇P₂
Molecular Weight: 276.06

(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid

CAS No.: 1189694-79-8

Cat. No.: VC0020109

Molecular Formula: C₃¹³C₂H₁₀¹⁵N₂O₇P₂

Molecular Weight: 276.06

* For research use only. Not for human or veterinary use.

(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid - 1189694-79-8

Specification

CAS No. 1189694-79-8
Molecular Formula C₃¹³C₂H₁₀¹⁵N₂O₇P₂
Molecular Weight 276.06
IUPAC Name (1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid
Standard InChI InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i3+1,5+1,6+1,7+1
SMILES C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O

Introduction

Structural Composition and Isotopic Labeling Pattern

The compound (1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid is based on the non-labeled parent structure [1-hydroxy-2-(1H-imidazol-4-yl)-1-phosphono-ethyl]phosphonic acid, which has a molecular formula of C5H10N2O7P2 and a molecular weight of approximately 272.09 g/mol . The non-labeled compound features an imidazole ring connected to a bisphosphonate group through an ethyl linker, with a hydroxyl group at the central carbon position.

What distinguishes the isotopically labeled version is the strategic incorporation of stable isotopes:

  • Four 15N atoms replacing the standard 14N atoms in the imidazole ring

  • Two 13C atoms replacing the standard 12C atoms in the ethyl linker

This specific isotopic enrichment pattern creates a molecule with distinct spectroscopic properties that enable detailed structural and dynamic studies using various nuclear magnetic resonance (NMR) techniques.

Core Structure Components

The molecule consists of three primary structural components:

  • An imidazole heterocycle (with 15N enrichment)

  • A carbon backbone linker (with 13C enrichment)

  • Two phosphonic acid groups

The imidazole ring provides nitrogen atoms that can participate in hydrogen bonding and acid-base interactions, while the bisphosphonate portion contributes significant acidity and metal-binding capabilities. The hydroxyl group at the central carbon adds further complexity to the molecule's coordination chemistry.

Spectroscopic Properties and Analytical Applications

Nuclear Magnetic Resonance Characteristics

The strategic incorporation of 15N and 13C isotopes in (1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid enables sophisticated NMR experiments that would be impossible or extremely difficult with the non-labeled compound.

15N NMR Applications

The 15N enrichment in the imidazole ring provides enhanced sensitivity for detecting nitrogen resonances that are typically difficult to observe due to the low natural abundance (0.37%) and unfavorable NMR properties of the 14N isotope. This enrichment enables direct observation of the nitrogen atoms and their interactions with surrounding nuclei .

The presence of multiple 15N labels allows for the analysis of 15N-15N coupling constants, providing valuable information about the electronic structure and bond angles within the imidazole ring. These couplings can serve as sensitive probes for investigating protonation states, tautomerism, and hydrogen bonding interactions.

13C-15N Coupling Analysis

The incorporation of both 13C and 15N isotopes enables the observation of heteronuclear 13C-15N coupling constants (JCN), which provide direct evidence of connectivity and bond characteristics. Based on available data for similar heterocyclic systems, the one-bond 13C-15N coupling constant (1JCN) in the imidazole ring would likely be in the range of 8-11 Hz .

For the isotopically labeled compound, these coupling constants would be particularly valuable for confirming the structure and investigating any conformational changes that might occur in different environments or upon coordination with metals or other binding partners.

1H-15N Coupling Analysis

The 1H-15N coupling constants (JHN) provide additional structural information. In imidazole rings, these coupling constants typically have values around 9-14 Hz for vicinal couplings . The observation of these coupling constants in the labeled compound would facilitate detailed analysis of the protonation state and tautomeric equilibria of the imidazole ring.

NMR ParameterExpected ValueStructural Significance
15N Chemical Shift (imidazole N1)-170 to -190 ppmProtonation state of ring nitrogen
15N Chemical Shift (imidazole N3)-80 to -100 ppmRing electronic structure
1JC-N (C-N bond)8-11 HzDirect C-N connectivity
2JH-N (vicinal H-N)9-14 HzConfirmation of ring structure
31P Chemical Shift15-25 ppmPhosphonate environment
13C-31P Coupling130-150 HzC-P bond characteristics

Synthesis Approaches and Isotopic Incorporation Strategies

The synthesis of (1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid would require sophisticated synthetic strategies to incorporate the specific isotopic labels.

Imidazole Ring Labeling

For the incorporation of 15N atoms into the imidazole ring, approaches similar to those described in literature for other 15N-labeled heterocycles would likely be employed. These might involve:

  • Starting with 15N-labeled inorganic nitrogen sources such as K15NO3 or Na15NO2

  • Converting these to appropriate 15N-labeled organic building blocks

  • Assembling the imidazole ring with the desired labeling pattern

For example, the synthesis of 15N-labeled imidazoles often begins with the preparation of 15N-labeled aminoguanidine or similar precursors, which can then be cyclized to form the desired heterocycle .

Carbon Backbone Labeling

Physicochemical Properties

Acid Dissociation Constants

The phosphonic acid groups in the compound would exhibit acidic properties, with pKa values typically in the range of 2-3 for the first deprotonation and 6-7 for the second deprotonation of each phosphonic acid group. The imidazole nitrogen has a pKa around 6-7, making it capable of participating in acid-base equilibria within physiologically relevant pH ranges.

Binding Properties

Bisphosphonates are known for their strong binding to metal ions, particularly calcium and other divalent cations. The presence of the imidazole ring introduces additional coordination possibilities, potentially enabling the compound to function as a chelating agent for transition metals such as copper, zinc, and iron.

This multifunctional binding capability, combined with the spectroscopic advantages provided by the isotopic labeling, makes the compound potentially valuable for studying metal-ligand interactions and coordination chemistry.

Comparison with Non-Labeled Analogues

Key differences include:

PropertyNon-Labeled AnalogueIsotopically Labeled Compound
Molecular Weight272.09 g/mol~280 g/mol (with isotopes)
NMR Sensitivity for N atomsLow (natural abundance 15N = 0.37%)High (enriched 15N = ~100%)
C-N Coupling ObservabilityLimitedReadily observable
Suitability for Mechanism StudiesLimitedExcellent
CostLowerSignificantly higher
Chemical ReactivityStandardVirtually identical

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